

# "endoscopic comparison of gastric mucosal effects of dipyrone and paracetamol"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Veralgin*

Cat. No.: *B056037*

[Get Quote](#)

## Endoscopic Comparison of Gastric Mucosal Effects: Dipyrone vs. Paracetamol

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the gastric mucosal effects of two common analgesics, dipyrone (metamizole) and paracetamol (acetaminophen). The information presented is based on key experimental data from peer-reviewed clinical studies, intended to inform researchers, scientists, and drug development professionals.

## Experimental Protocols

The primary clinical trial forming the basis of this comparison is the study conducted by Bianchi Porro et al. (1996), titled "Endoscopic assessment of the effects of dipyrone (metamizol) in comparison to paracetamol and placebo on the gastric and duodenal mucosa of healthy adult volunteers."<sup>[1]</sup>

## Study Design

The study was a double-blind, cross-over, randomized controlled trial involving three groups of 12 healthy adult volunteers each.<sup>[1]</sup> Each group participated in two 15-day treatment periods. The "double-dummy" technique was employed to maintain blinding, where participants received both the active drug (or placebo) and a placebo that looked like the comparator drug.

- Group I: Compared a high dose of dipyrone (3 g/day) with a placebo.[1]
- Group II: Compared a standard dose of dipyrone (1.5 g/day) with a placebo.[1]
- Group III: Compared a standard dose of dipyrone (1.5 g/day) with a standard dose of paracetamol (1.5 g/day).[1]

An esophagogastroduodenoscopy was performed on each volunteer at the beginning and end of each 15-day treatment period to evaluate the condition of the gastric and duodenal mucosa. [1]

## Assessment of Mucosal Damage

Gastric and duodenal mucosal lesions were graded endoscopically. While the original paper refers to grades of lesions, the widely used Lanza scale for drug-induced mucosal damage provides a standardized framework for such assessments. A score of 3 or 4 on the Lanza scale is generally considered to represent clinically significant injury.

Lanza Scale for Drug-Induced Mucosal Damage[2]

| Score | Description                                       |
|-------|---------------------------------------------------|
| 0     | No visible injury (normal mucosa)                 |
| 1     | Mucosal hemorrhages only                          |
| 2     | 1 to 5 erosions                                   |
| 3     | 6 to 10 erosions                                  |
| 4     | More than 10 erosions or the presence of an ulcer |

## Data Presentation: Endoscopic Findings

The following tables summarize the quantitative data on the incidence of gastric and duodenal mucosal lesions observed in the Bianchi Porro et al. (1996) study.

Table 1: Comparison of High-Dose Dipyrone (3 g/day) vs. Placebo[1]

| Treatment Group     | Number of Subjects (n) | Subjects with Grade 3-4 Lesions* | Percentage of Subjects with Lesions | Subjects with Grade 2 Lesions** | Percentage of Subjects with Lesions |
|---------------------|------------------------|----------------------------------|-------------------------------------|---------------------------------|-------------------------------------|
| Dipyrone (3 g/day ) | 12                     | 3                                | 25%                                 | 0                               | 0%                                  |
| Placebo             | 12                     | 0                                | 0%                                  | 1                               | 8%                                  |

\*Grade 3-4 lesions in the dipyrone group included multiple antral erosions, a gastric ulcer, and a duodenal ulcer (one case each). The difference between treatments was not statistically significant ( $p > 0.05$ ).[\[1\]](#) \*\*Grade 2 lesions in the placebo group were antral erosions.[\[1\]](#)

Table 2: Comparison of Standard-Dose Dipyrone (1.5 g/day ) vs. Placebo[\[1\]](#)

| Treatment Group       | Number of Subjects (n) | Subjects with Gastroduodenal Lesions | Percentage of Subjects with Lesions |
|-----------------------|------------------------|--------------------------------------|-------------------------------------|
| Dipyrone (1.5 g/day ) | 12                     | 0                                    | 0%                                  |
| Placebo               | 12                     | 0                                    | 0%                                  |

No appreciable difference was observed between dipyrone and placebo ( $p = 0.54$ ).[\[1\]](#)

Table 3: Comparison of Standard-Dose Dipyrone (1.5 g/day ) vs. Paracetamol (1.5 g/day )[\[1\]](#)

| Treatment Group          | Number of Subjects (n) | Subjects with Gastroduodenal Lesions | Percentage of Subjects with Lesions |
|--------------------------|------------------------|--------------------------------------|-------------------------------------|
| Dipyrone (1.5 g/day )    | 12                     | 0                                    | 0%                                  |
| Paracetamol (1.5 g/day ) | 12                     | 0                                    | 0%                                  |

No appreciable difference was observed between dipyrone and paracetamol ( $p = 0.99$ ).[\[1\]](#)

# Mandatory Visualizations

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow of the randomized, cross-over clinical trial.

## Signaling Pathways

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of dipyrone-induced gastric mucosal effects.

[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Endoscopic assessment of the effects of dipyrone (metamizol) in comparison to paracetamol and placebo on the gastric and duodenal mucosa of healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gisurgery.info [gisurgery.info]
- To cite this document: BenchChem. ["endoscopic comparison of gastric mucosal effects of dipyrone and paracetamol"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056037#endoscopic-comparison-of-gastric-mucosal-effects-of-dipyrone-and-paracetamol]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)